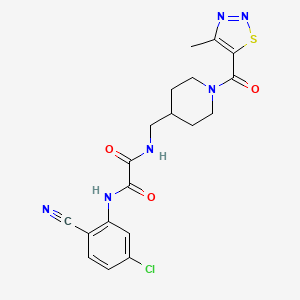
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in response to infections. Inhibiting BTK activity with TAK-659 has been shown to have therapeutic potential in the treatment of various autoimmune diseases and cancers.
Wissenschaftliche Forschungsanwendungen
Fluorescence Chemosensor for Selective Detection
A study designed a phenoxazine-based fluorescence chemosensor, 4PB, which includes the structural motif of 4-(tert-butyl)-benzamide, for the selective detection of Ba2+ ions over other alkaline metal ions. The chemosensor exhibited high selectivity and sensitivity for Ba2+ detection with a detection limit of 0.282 µM. This application is critical in environmental monitoring and biological studies. The detection mechanism is based on intramolecular charge transfer (ICT), confirmed by DFT studies, and its effectiveness in live cell imaging was demonstrated in MCF-7 cells (P. Ravichandiran et al., 2019).
Synthesis of Ortho-linked Polyamides
Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol revealed the preparation of noncrystalline, soluble, and thermally stable polyamides. These materials, which incorporate the tert-butyl group, are noted for their flexibility, transparency, and high glass transition temperatures, making them suitable for various high-performance applications in material science (S. Hsiao et al., 2000).
Advanced Synthesis & Catalysis
A methodology utilizing a Cp*Co(III) catalyst for the amidation of benzamides, which could relate to derivatives of 4-(tert-butyl)-benzamide, facilitated the preparation of 1,2,3-benzotriazin-4(3H)-one derivatives. These compounds have potential applications as pesticides and pharmaceuticals. This process illustrates the compound's versatility as a scaffold for the development of functional molecules through direct C-H functionalization protocols (P. Chirila et al., 2018).
Antimycobacterial and Antifungal Activities
A series of compounds, including chlorinated N-phenylpyrazine-2-carboxamides, demonstrated promising antimycobacterial and antifungal activities. These studies highlight the potential biomedical applications of derivatives of 4-(tert-butyl)-benzamide in addressing infectious diseases (M. Doležal et al., 2010).
Iron-catalyzed Benzamide Formation
An iron-catalyzed method for forming benzamides from benzylic alcohols and amines, including those related to 4-(tert-butyl)-benzamide, was developed. This process is noteworthy for its simplicity, general applicability, and potential for large-scale synthesis, underscoring the versatility of 4-(tert-butyl)-benzamide derivatives in organic synthesis (X. Bantreil et al., 2014).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)15-9-7-14(8-10-15)17(23)19-11-5-13-21-16(22)6-4-12-20-21/h4,6-10,12H,5,11,13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQKJYCJVYPUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

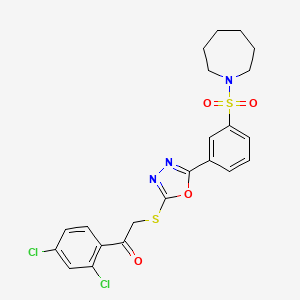
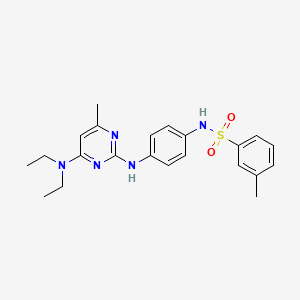


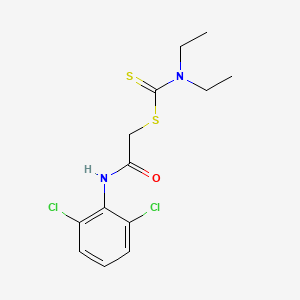

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2993534.png)
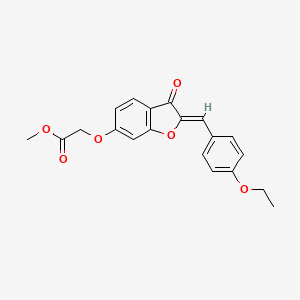
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

